molecular formula C24H18FNO3 B6544011 2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide CAS No. 929504-21-2

2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide

Cat. No.: B6544011
CAS No.: 929504-21-2
M. Wt: 387.4 g/mol
InChI Key: ITVRNPGEFCVARV-UHFFFAOYSA-N
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Description

This compound features a benzofuran core substituted with a 3-methyl group and a 4-methylbenzoyl moiety at position 2. The amide linkage at position 6 connects to a 2-fluorobenzamide group. Its molecular formula is C₃₀H₂₄FNO₃ (calculated molecular weight: 465.52 g/mol), distinguishing it from analogs through substituent-specific properties .

Properties

IUPAC Name

2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO3/c1-14-7-9-16(10-8-14)22(27)23-15(2)18-12-11-17(13-21(18)29-23)26-24(28)19-5-3-4-6-20(19)25/h3-13H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVRNPGEFCVARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique molecular structure and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C24H18FNO3C_{24}H_{18}FNO_3 with a molecular weight of 387.41 g/mol. The compound features a benzamide core with various substituents, including a fluorine atom and a benzofuran moiety, which enhance its chemical reactivity and biological activity .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common approach includes the acylation of 3-methyl-2-benzofuran with 4-methylbenzoyl chloride in the presence of a base, followed by amide formation with benzoyl chloride under controlled conditions .

Anticancer Properties

Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that related benzofuran compounds effectively inhibited the growth of non-small cell lung carcinoma (NSCLC) cell lines (A549 and NCI-H23) with IC50 values ranging from 1.48 to 47.02 µM . The mechanism of action includes:

  • Induction of Apoptosis : Compounds similar to this compound have shown to induce apoptosis in cancer cells, as evidenced by increased Annexin V+ staining in treated cells .
  • Cell Cycle Arrest : The most active derivatives were found to affect cell cycle progression, leading to significant alterations in the distribution of cells across different phases of the cell cycle .

Other Pharmacological Activities

In addition to anticancer properties, benzofuran derivatives have been reported to possess various other biological activities:

  • Antioxidant Activity : Some studies indicate that these compounds can scavenge free radicals and reduce oxidative stress .
  • Anti-inflammatory Effects : Research suggests potential anti-inflammatory mechanisms, possibly through modulation of inflammatory pathways .

Case Studies

Several studies have investigated the biological effects of benzofuran derivatives:

  • Study on Anticancer Activity : A comprehensive evaluation of multiple benzofuran derivatives showed that specific substitutions on the benzofuran ring significantly enhanced their antiproliferative activity against NSCLC cell lines . For instance, the compound with a para-methoxy group exhibited an IC50 comparable to staurosporine, a known anticancer agent.
  • Mechanistic Insights : Further investigations into the apoptotic effects revealed that certain derivatives could induce apoptosis in more than 30% of treated cancer cells compared to controls, highlighting their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

4-Chloro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide
  • Structure : Chlorine replaces fluorine at the benzamide para position.
  • Molecular Weight: 403.86 g/mol (C₂₄H₁₈ClNO₃) .
  • Key Differences :
    • Electron Effects : Chlorine’s lower electronegativity (vs. fluorine) reduces dipole interactions but increases lipophilicity (ClogP ~3.5 vs. F ~2.8).
    • Bioavailability : Higher lipophilicity may improve membrane permeability but slow metabolic clearance.
    • Synthetic Accessibility : Available in 36 mg quantities, suggesting established synthesis protocols .
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide
  • Structure : Bromine and trifluoropropyl groups introduce steric bulk.
  • Relevance : Bromine’s larger atomic radius (1.85 Å vs. F 0.64 Å) may hinder target binding but enhance halogen bonding. Synthesized in 90% yield via acyl chloride coupling .

Bulky Substituent Analogs

4-tert-Butyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide
  • Structure : A tert-butyl group replaces the 2-fluorine.
  • Molecular Weight: 425.5 g/mol (C₂₈H₂₇NO₃) .
  • Key Differences :
    • Lipophilicity : Increased ClogP (~5.2) due to the tert-butyl group, likely reducing aqueous solubility.
    • Steric Effects : Bulkier substituent may disrupt planar interactions with hydrophobic binding pockets.

Heterocyclic and Functionalized Analogs

N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide
  • Structure : Replaces benzamide with furan-2-carboxamide and 4-chlorobenzoyl.
  • Key Differences :
    • Aromaticity : The furan ring’s reduced aromaticity may decrease π-π stacking interactions.
    • Electronic Profile : Chlorine’s electron-withdrawing effect combined with furan’s electron-rich nature creates a polarized scaffold .
AR04 and AR05 (Androgen Receptor Antagonists)
  • Structures: Feature tetrahydrofuran- or pyran-linked urea moieties with trifluoromethyl and cyano groups.
  • Relevance : Fluorine in AR04’s 2-fluorobenzamide mimics the target compound’s substitution, but the cyclic urea backbone directs activity toward androgen receptor antagonism .

Structural and Property Comparison Table

Compound Name Substituent (Benzamide Position) Molecular Weight (g/mol) Key Properties
Target Compound (2-Fluoro) 2-F 465.52 High electronegativity, metabolic stability
4-Chloro Analog 4-Cl 403.86 Increased lipophilicity, slower metabolism
4-tert-Butyl Analog 4-tert-butyl 425.5 High ClogP, reduced solubility
AR04 2-F, cyclic urea ~500 (estimated) Androgen receptor antagonism
Furan-2-carboxamide Analog Furan-2-carboxamide ~400 (estimated) Polarized scaffold, altered π interactions

Research Findings and Implications

  • Fluorine vs. Chlorine: Fluorine’s small size and electronegativity enhance target binding through dipole interactions, while chlorine’s lipophilicity may improve tissue penetration but reduce metabolic turnover .
  • Steric vs. Electronic Effects : Bulky groups (e.g., tert-butyl) trade binding affinity for improved membrane permeability, whereas heterocycles (e.g., furan) modulate electronic properties for specialized interactions .

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